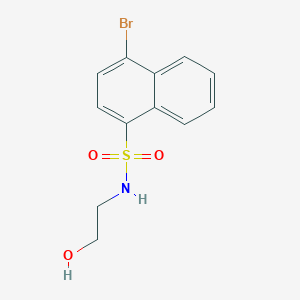
4-bromo-N-(2-hydroxyethyl)-1-naphthalenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(2-hydroxyethyl)-1-naphthalenesulfonamide, also known as BES, is a chemical compound that has been extensively studied for its various applications in scientific research. BES is a sulfonamide derivative that is commonly used as a biochemical tool to study the structure and function of proteins, enzymes, and other biological molecules. In
Mécanisme D'action
4-bromo-N-(2-hydroxyethyl)-1-naphthalenesulfonamide acts as a competitive inhibitor of proteases, which are enzymes that break down proteins. It binds to the active site of the protease, preventing the substrate from binding and inhibiting the protease activity. 4-bromo-N-(2-hydroxyethyl)-1-naphthalenesulfonamide also denatures proteins, causing them to lose their three-dimensional structure and function.
Biochemical and Physiological Effects
4-bromo-N-(2-hydroxyethyl)-1-naphthalenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been used to inhibit the activity of various proteases, including trypsin, chymotrypsin, and papain. 4-bromo-N-(2-hydroxyethyl)-1-naphthalenesulfonamide has also been shown to inhibit the activity of the proteasome, a large protein complex that degrades damaged or misfolded proteins. In addition, 4-bromo-N-(2-hydroxyethyl)-1-naphthalenesulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-bromo-N-(2-hydroxyethyl)-1-naphthalenesulfonamide is its ability to selectively inhibit proteases and denature proteins. This makes it a valuable tool for studying the structure and function of proteins and enzymes. However, 4-bromo-N-(2-hydroxyethyl)-1-naphthalenesulfonamide has some limitations in lab experiments. It can be toxic to cells at high concentrations, and its effects on different proteins and enzymes can vary depending on the experimental conditions.
Orientations Futures
There are many potential future directions for research on 4-bromo-N-(2-hydroxyethyl)-1-naphthalenesulfonamide. One area of interest is the development of new protease inhibitors based on the structure of 4-bromo-N-(2-hydroxyethyl)-1-naphthalenesulfonamide. Another area of research is the use of 4-bromo-N-(2-hydroxyethyl)-1-naphthalenesulfonamide as a tool for studying the role of proteases and protein degradation in disease processes. Additionally, 4-bromo-N-(2-hydroxyethyl)-1-naphthalenesulfonamide could be used in combination with other drugs or therapies to enhance their effectiveness in treating diseases such as cancer.
Méthodes De Synthèse
The synthesis of 4-bromo-N-(2-hydroxyethyl)-1-naphthalenesulfonamide involves the reaction of 4-bromo-1-naphthalenesulfonyl chloride with 2-aminoethanol in the presence of a base such as sodium carbonate. The reaction yields 4-bromo-N-(2-hydroxyethyl)-1-naphthalenesulfonamide as a white crystalline powder that is soluble in water and organic solvents.
Applications De Recherche Scientifique
4-bromo-N-(2-hydroxyethyl)-1-naphthalenesulfonamide has a wide range of applications in scientific research. It is commonly used as a protein denaturant and a protease inhibitor. 4-bromo-N-(2-hydroxyethyl)-1-naphthalenesulfonamide can be used to study the structure and function of proteins, enzymes, and other biological molecules. It is also used in the preparation of protein samples for electrophoresis and mass spectrometry analysis.
Propriétés
Formule moléculaire |
C12H12BrNO3S |
|---|---|
Poids moléculaire |
330.2 g/mol |
Nom IUPAC |
4-bromo-N-(2-hydroxyethyl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C12H12BrNO3S/c13-11-5-6-12(18(16,17)14-7-8-15)10-4-2-1-3-9(10)11/h1-6,14-15H,7-8H2 |
Clé InChI |
CJZRJUZOEOSGRC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)NCCO |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-bromo-N-[3-(4-morpholinyl)propyl]-3-propoxybenzenesulfonamide](/img/structure/B245510.png)

![1-([1,1'-Biphenyl]-4-yloxy)-3-[4-(4-chlorophenyl)-1-piperazinyl]-2-propanol](/img/structure/B245520.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245524.png)
![Ethyl 1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245526.png)



![1,4-Bis[(4-ethoxy-3-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B245547.png)

![1-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B245563.png)


![1-[(2-ethoxy-5-methylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B245573.png)